Dibenz[b,f][1,4]oxazepine

Catalog No.
S584592
CAS No.
257-07-8
M.F
C13H9NO
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenz[b,f][1,4]oxazepine

CAS Number

257-07-8

Product Name

Dibenz[b,f][1,4]oxazepine

IUPAC Name

benzo[b][1,4]benzoxazepine

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C13H9NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-9H

InChI Key

NPUACKRELIJTFM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NC3=CC=CC=C3O2

solubility

In water, 124 mg/L at 25 °C (est)

Synonyms

CR irritant, dibenz(b,f)(1,4)oxazepine

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=CC=CC=C3O2

The exact mass of the compound Dibenz[b,f][1,4]oxazepine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 124 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dibenz[b,f][1,4]oxazepine (CAS 257-07-8) is a highly stable tricyclic compound characterized by two benzene rings fused to a central 1,4-oxazepine ring. In procurement and industrial contexts, it serves a dual purpose: it is a privileged structural precursor for synthesizing tricyclic pharmaceuticals (such as antipsychotics and antidepressants) and a remarkably potent, thermally stable sensory irritant (known as CR gas). As a pale yellow crystalline solid with a melting point of approximately 73 °C, it exhibits exceptional chemical persistence and resistance to aqueous degradation. Its combination of extreme TRPA1 receptor agonism and low systemic toxicity makes it a benchmark material for specialized deterrent formulations, high-temperature industrial coatings, and advanced medicinal chemistry workflows [1].

Substituting Dibenz[b,f][1,4]oxazepine with more common sensory agents like 2-chlorobenzalmalononitrile (CS) or 1-chloroacetophenone (CN) critically compromises formulation stability and safety. CS gas hydrolyzes rapidly in the presence of moisture and degrades under thermal stress, rendering it unsuitable for long-term environmental persistence or high-temperature polymer extrusion. Furthermore, natural alternatives like oleoresin capsicum (OC) present significantly higher systemic toxicity profiles, limiting their safe concentration in high-payload devices. In pharmaceutical synthesis, replacing the dibenz[b,f][1,4]oxazepine core with generic dibenzodiazepine or phenothiazine scaffolds alters the three-dimensional conformation of the molecule, directly disrupting the precise spatial arrangement required for targeted dopaminergic or serotonergic receptor binding in antipsychotic drug development [1].

Wider Systemic Safety Margin vs. Natural Capsaicinoids

When formulating potent sensory deterrents, systemic toxicity is a primary limiting factor. In comparative murine models, Dibenz[b,f][1,4]oxazepine demonstrates an oral LD50 exceeding 3,000 mg/kg, indicating a very wide safety margin. In stark contrast, natural oleoresin capsicum (OC) and synthetic PAVA exhibit much higher systemic toxicity, with oral LD50 values of 150 mg/kg and 200 mg/kg, respectively[1]. This massive differential allows formulators to achieve intense localized sensory effects without risking lethal systemic overdose.

Evidence DimensionAcute Oral Toxicity (LD50)
Target Compound Data> 3,000 mg/kg
Comparator Or Baseline150 mg/kg (Oleoresin Capsicum / OC)
Quantified Difference>20-fold higher safety margin (lower systemic toxicity) for the target compound.
ConditionsOral administration in murine models.

Enables the procurement and formulation of high-concentration deterrents that strictly comply with non-lethal safety thresholds.

Exceptional Hydrolytic Stability for Long-Term Deployment

Standard riot control and deterrent agents are notoriously sensitive to moisture. 2-Chlorobenzalmalononitrile (CS) undergoes rapid hydrolysis in aqueous environments, neutralizing its efficacy. Dibenz[b,f][1,4]oxazepine, however, does not degrade in water and maintains its chemical integrity. Field and laboratory assessments confirm that it can persist on porous surfaces and in moist environments for up to 60 days without loss of potency[1].

Evidence DimensionAqueous degradation and surface persistence
Target Compound DataDoes not degrade in water; persists up to 60 days on porous surfaces
Comparator Or BaselineRapid hydrolysis and neutralization in moisture (CS gas)
Quantified DifferenceComplete hydrolytic resistance vs. rapid degradation.
ConditionsStandard environmental exposure and aqueous solution testing.

Critical for selecting active ingredients in long-term protective coatings or outdoor deterrent applications where moisture exposure is inevitable.

Enhanced TRPA1 Agonism for Lower Payload Requirements

The primary mechanism of action for sensory deterrents is the activation of the TRPA1 ion channel. Dibenz[b,f][1,4]oxazepine is an extremely potent activator of this pathway, requiring an aerosol concentration of only 0.2 mcg/L to induce severe irritation. Comparative pharmacological evaluations establish that its TRPA1-mediated effects are 6 to 10 times more powerful than those of CS gas [1]. This hyper-potency allows for significant reductions in the required volume of active material per device or formulation.

Evidence DimensionTRPA1-mediated sensory irritation potency
Target Compound DataEffective at 0.2 mcg/L aerosol concentration
Comparator Or Baseline6 to 10 times lower potency (CS gas)
Quantified Difference600% to 1000% increase in receptor activation potency.
ConditionsIn vivo sensory irritation and TRPA1 channel activation assays.

Allows manufacturers to use significantly less active pharmaceutical ingredient (API) per unit, reducing costs and minimizing payload weight.

High-Temperature Stability for Industrial Hot-Melt Processing

Incorporating sensory deterrents into industrial materials (such as cable jackets) requires the active agent to survive high-temperature polymer extrusion. Thermogravimetric and pyrolytic analyses demonstrate that Dibenz[b,f][1,4]oxazepine remains stable well beyond its 73 °C melting point, with significant thermal decomposition only initiating in the 200–350 °C range [1]. This thermal resilience far exceeds that of aliphatic or less stable halogenated irritants, which degrade or release toxic byproducts at standard extrusion temperatures.

Evidence DimensionThermal decomposition threshold
Target Compound DataStable up to 200–350 °C
Comparator Or BaselineRapid degradation and toxic byproduct release at extrusion temperatures (Standard volatile irritants like CN/CS)
Quantified DifferenceSurvival of hot-melt processing without loss of active deterrent properties.
ConditionsThermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at varying heating rates.

Makes this compound the viable choice for integration into hot-extruded plastics, such as rodent-resistant power cables and optical fibers.

Active Ingredient in Rodent-Resistant Industrial Coatings and Cables

Leveraging its exceptional thermal stability (surviving 200–350 °C pyrolytic thresholds) and extreme TRPA1 agonism, Dibenz[b,f][1,4]oxazepine is uniquely suited for incorporation into polymer matrices. It is actively procured for hot-melt extrusion into power cables and optical fiber jackets, where it serves as a highly persistent, non-lethal deterrent against rodent damage, far outlasting moisture-sensitive alternatives[1].

Precursor Scaffold for Tricyclic Pharmaceuticals

The rigid, fused 1,4-oxazepine core is a privileged structure in medicinal chemistry. It is a mandatory starting material or intermediate in the synthesis of specific antipsychotics (e.g., loxapine and amoxapine analogs) and antidepressants (e.g., sintamil). Procurement of the exact dibenz[b,f][1,4]oxazepine scaffold is required to maintain the precise 3D conformation necessary for targeted dopaminergic and serotonergic receptor binding [2].

Advanced Non-Lethal Deterrent Formulations

Due to its >3,000 mg/kg oral LD50 safety margin and 6–10x higher potency compared to CS gas, this compound is selected for next-generation riot control and personal defense formulations. It is specifically chosen when the deployment environment involves high moisture or porous surfaces, where its 60-day hydrolytic persistence ensures long-term area denial without the lethal systemic risks associated with high doses of natural capsaicinoids [3].

Physical Description

Dibenz(b,f)(1,4)oxazepine is a colorless liquid, odorless to fruity.

Color/Form

Pale yellow crystalline solid

XLogP3

2.6

LogP

log Kow = 3.01 (est)

Odor

Pepper-like odo

Melting Point

73 °C

UNII

C1Q77A87V1

Vapor Pressure

2.2X10-4 mm Hg at 25 °C (est)

Other CAS

257-07-8

Wikipedia

Dibenz(b,f)(1,4)oxazepine

General Manufacturing Information

Dibenz[b,f][1,4]oxazepine: ACTIVE

Interactions

Dibenz(b,f)-1,4-oxazepine (CR), a potent peripheral sensory irritant material, has been shown to have a very low acute lethal and sub-lethal toxicity by intravenous, intraperitoneal, oral, percutaneous and inhalation routes to several species of laboratory mammal. There was no organ-specific pathology. Comparison of the acute toxicity of CR with that of two other peripheral sensory irritants, 1-chloroacetophenone (CN) and 2-chlorobenzyl-lidene malononitrile (CS), shows CR to be significantly less toxic than either of them. Pyrotechnically generated CR smoke was more toxic than pure (thermally generated) aerosols of CR; this was due to the presence of pyrotechnic decomposition products in the atmosphere from the burning of the smoke generating composition. However, the median lethal toxicity of pyrotechnically generated CR smoke was very significantly less than that of either pyrotechnically generated CN or CS smokes. Short-term cumulative toxicity did not occur following multiple oral dosing with CR. The acute toxicology of three ether intermediates encountered in the synthesis of CR from 1-chloro-2-nitrobenzene and sodium phenoxide (2-nitrodiphenyl ether, 2-aminodiphenyl ether and 2-formamidodiphenyl ether) was investigated; all three ethers were found to be less acutely toxic than CR itself. /Dibenz(b,f)-1,4-oxazepine/

Dates

Last modified: 08-15-2023

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